Hydrogen-Bond Donor Count: Differentiating the Free Alcohol from the Methoxy Analog
1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol possesses one hydrogen-bond donor (the azetidine C-3 hydroxyl) and three hydrogen-bond acceptors (pyridine N, hydroxyl O, fluorine). Its direct methoxy analog, 5-bromo-3-fluoro-2-(3-methoxyazetidin-1-yl)pyridine, contains zero HBDs and two HBAs [1]. This difference of one HBD is consequential for aqueous solubility, membrane permeability, and target engagement; the free hydroxyl enables key hydrogen-bond interactions with biological targets that the methyl-capped analog cannot recapitulate. The alcohol also serves as a synthetic handle: oxidation yields the ketone (1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-one), a distinct intermediate claimed in the VAP-1 patent family [1]. The methoxy compound cannot be deprotected without harsh conditions that may compromise the bromo-fluoro-pyridine core.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (azetidine C-3 OH); 3 HBA (pyridine N, OH O, aryl F) |
| Comparator Or Baseline | 5-Bromo-3-fluoro-2-(3-methoxyazetidin-1-yl)pyridine: 0 HBD; 2 HBA |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1 (fluorine counted as weak HBA in target compound; absent as HBA in comparator) |
| Conditions | Structural comparison; HBD/HBA assignment per standard medicinal chemistry convention |
Why This Matters
For procurement decisions, the free hydroxyl provides a synthetic branching point (oxidation, esterification, carbamoylation) unavailable with the methoxy analog, directly enabling access to the ketone intermediate described in the VAP-1 inhibitor patent (BR112019012020A2).
- [1] BR112019012020A2 – Substituted Guanidine Compounds as VAP-1 Inhibitors. Discloses 5-bromo-3-fluoro-2-(3-methoxyazetidin-1-yl)pyridine and 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-one as intermediates. Google Patents. https://patents.google.com/patent/BR112019012020A2/en View Source
